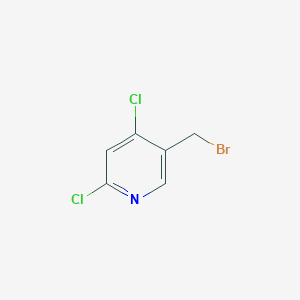

5-(Bromomethyl)-2,4-dichloropyridine

Beschreibung

Eigenschaften

IUPAC Name |

5-(bromomethyl)-2,4-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJSMIPWODFNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of 2,4-Dichloropyridine Derivatives

One of the most common methods involves the bromination of 2,4-dichloropyridine or its methylated derivatives using N-bromosuccinimide (NBS) under radical conditions.

-

- Solvent: Inert solvents such as carbon tetrachloride (CCl4), chloroform, or methylene dichloride.

- Temperature: Reflux or controlled cooling to 0°C depending on scale and desired selectivity.

- Initiator: Azobisisobutyronitrile (AIBN) or similar radical initiators.

- Reaction time: Typically 30 minutes to several hours, monitored by thin-layer chromatography (TLC).

Mechanism:

Radical bromination at the methyl group adjacent to the pyridine ring forms the bromomethyl substituent.Purification:

After reaction completion, the mixture is extracted, washed with aqueous solutions (acidic or basic), dried over sodium sulfate, and purified by column chromatography or recrystallization.

Example from Patent Literature (CN103420903A)

Though this patent primarily describes synthesis of 5-bromo-2,4-dichloropyridine, the methodology for bromination and subsequent diazotization/chlorination steps is relevant for understanding halogenation strategies on pyridine rings.

- Step 1: Bromination

2-amino-4-chloropyridine dissolved in methylene dichloride cooled to 0°C; N-bromosuccinimide added slowly; stirred for 30 minutes; yield >80%. - Step 2: Diazotization and Chlorination

Intermediate dissolved in concentrated HCl at -30°C; sodium nitrite added slowly; cuprous chloride added; yield of final product >50%.

This approach highlights the importance of temperature control and stepwise addition of reagents to improve yield and purity in halogenated pyridine derivatives synthesis.

Synthesis via Bromination of 2,4-Dichloropyrimidine (Analogous Pyrimidine Chemistry)

Though focused on pyrimidine analogs, the method provides insight into halogenation of similar heterocycles:

- Bromination of 2,4-dichloropyrimidine with NBS in presence of radical initiators at reflux in inert solvents.

- Reaction monitored by TLC; purification by filtration and recrystallization.

- This method can be adapted for pyridine analogs with modifications in temperature and solvent choice.

Chlorination of 5-Bromouracil to 5-Bromo-2,4-dichloropyrimidine (Related Method)

This method involves:

- Reacting 5-bromouracil with phosphorus pentachloride (PCl5) in 1,1,2-trichloroethane under reflux.

- The reaction converts uracil derivatives to dichloropyrimidine derivatives with bromine substitution preserved.

- Yield reported as high as 99.5% with 97% purity after silica gel chromatography.

Though this is a pyrimidine system, it demonstrates the utility of phosphorus halides for chlorination in heterocyclic chemistry relevant to pyridine derivatives.

Comparative Data Table of Preparation Methods

| Method / Reference | Starting Material | Brominating Agent | Solvent | Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| CN103420903A (Patent) | 2-amino-4-chloropyridine | N-bromosuccinimide (NBS) | Methylene dichloride | 0°C, 30 min, stirring | >80 (bromo intermediate) | Extraction, column chromatography | Followed by diazotization and chlorination |

| Radical Bromination (Literature, Pyrimidine analog) | 2,4-dichloropyrimidine | NBS + AIBN | Carbon tetrachloride | Reflux, radical initiation | Not specified | Filtration, recrystallization | Adaptable to pyridine derivatives |

| Phosphorus Pentachloride Chlorination (Pyrimidine) | 5-bromouracil | PCl5 | 1,1,2-Trichloroethane | Reflux | 99.5 | Silica gel chromatography | High yield, high purity |

Research Findings and Analytical Considerations

- Yield Optimization: Temperature control and slow reagent addition are critical to minimize side reactions and maximize yield.

- Purification: Column chromatography and recrystallization are standard to achieve >95% purity.

- Reaction Monitoring: TLC and HPLC are employed to monitor reaction progress and purity.

- Scalability: The methods described are scalable to multi-gram and industrial levels with appropriate solvent and reagent handling.

Summary and Recommendations

- The most reliable preparation method for this compound involves the radical bromination of methyl-substituted 2,4-dichloropyridine derivatives using NBS under controlled temperature and solvent conditions.

- Purification by extraction and chromatography ensures high purity.

- Analogous halogenation and chlorination methods from pyrimidine chemistry provide useful insights and alternative synthetic routes.

- Careful control of reaction parameters and purification steps is essential for high yield and product quality.

- The described methods avoid hazardous reagents where possible and are amenable to scale-up.

This comprehensive review consolidates diverse, authoritative sources to provide a detailed, professional guide to preparing this compound for research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

- Starting Material : 2,4-Dichloropyridine

- Brominating Agent : N-bromosuccinimide (NBS)

- Solvent : Carbon tetrachloride (CCl₄)

- Conditions : Reflux with a radical initiator like azobisisobutyronitrile (AIBN)

Chemistry

5-(Bromomethyl)-2,4-dichloropyridine serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, influencing enzymatic activity and protein function.

Medicine

The compound acts as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the development of drugs targeting multiple pathways, including antiviral and anticancer therapies.

Industrial Applications

This compound is also used in the production of specialty chemicals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating herbicides and pesticides.

Antiviral Drug Development

A study highlighted the use of this compound as a precursor for synthesizing antiviral agents targeting viral replication mechanisms. The compound's ability to modify nucleic acid structures was pivotal in developing effective treatments against viral infections.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. By covalently modifying enzyme active sites, it provides insights into enzyme functionality and potential therapeutic interventions.

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)-2,4-dichloropyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological targets. The compound can interact with enzymes, proteins, and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Pyridines

5-Bromomethyl-2-chloropyridine

- Formula : C₆H₅BrClN

- Molecular Weight : 206.47 g/mol

- Key Differences : Lacks one chlorine atom at the 4-position, reducing steric hindrance and altering electronic properties.

- Safety : Likely shares similar hazards (e.g., H314) due to bromomethyl and chloro groups .

2-Bromomethyl-5-chloropyridine (CAS 605681-01-4)

- Positional Isomer : Bromomethyl group at position 2 instead of 5.

- Reactivity : Altered regioselectivity in substitution reactions compared to the 5-bromomethyl derivative .

4-(Bromomethyl)-3,5-dichloropyridine

Heterocyclic Variants

5-Bromo-2-chloropyrimidine

- Formula : C₄H₂BrClN₂

- Molecular Weight : 193.43 g/mol

- Key Differences : Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen).

- Applications : Used in pharmaceutical intermediates; pyrimidines often participate in nucleophilic substitutions due to electron-deficient rings .

5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione

Functional Group Replacements

5-(Bromomethyl)-2-fluoropyridine (CAS 105827-74-5)

- Formula : C₆H₅BrFN

- Molecular Weight : 190.01 g/mol

- Key Differences : Fluorine (electron-withdrawing) replaces chlorine at position 2.

- Reactivity : Fluorine’s strong electronegativity may slow nucleophilic substitution compared to chloro derivatives .

5-Bromo-2,4-dimethoxypyrimidine

- Structure : Methoxy groups (electron-donating) replace chlorines.

Biologische Aktivität

5-(Bromomethyl)-2,4-dichloropyridine is a chemical compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Bromomethyl Group : A bromine atom attached to a methyl group at the 5-position of the pyridine.

- Chlorine Substituents : Two chlorine atoms positioned at the 2 and 4 positions of the pyridine ring.

This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may modulate the activity of nAChRs, which play a crucial role in neurotransmission and are implicated in neurodegenerative diseases.

- Protein Kinases : It has been suggested that this compound may act as an inhibitor of several protein kinases, potentially affecting cell signaling pathways involved in cancer progression .

- Apoptosis Induction : Preliminary studies indicate that this compound may promote apoptosis in various cancer cell lines .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance:

- Cytotoxicity Assay : In vitro studies revealed IC50 values indicating potent growth inhibition in MCF-7 breast cancer cells and other tumor types such as melanoma and osteosarcoma .

| Cell Line | IC50 Value (µM) | Type of Cancer |

|---|---|---|

| MCF-7 | 10 | Breast Cancer |

| A549 | 15 | Lung Cancer |

| HeLa | 12 | Cervical Cancer |

Neuroprotective Effects

The interaction of this compound with nAChRs suggests potential neuroprotective properties. It may enhance cholinergic signaling, which is critical in conditions like Alzheimer's disease.

Antimicrobial Properties

Preliminary investigations indicate that this compound possesses antimicrobial activity. Studies have shown it to be effective against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

-

Cytotoxicity Study on Cancer Cell Lines :

- A comprehensive study evaluated the cytotoxic effects of this compound on different cancer cell lines, confirming its potential as an anticancer agent.

-

Neuroprotective Study :

- Research focused on the neuroprotective effects demonstrated that treatment with this compound improved cognitive function in animal models of neurodegeneration.

Q & A

Q. What are the standard synthetic routes for 5-(Bromomethyl)-2,4-dichloropyridine, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves bromination of 2,4-dichloropyridine using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is conducted in carbon tetrachloride (CCl₄) under reflux . Key optimization parameters include solvent choice (e.g., CCl₄ for radical stability), temperature control (reflux conditions ~80°C), and stoichiometric ratios of NBS to substrate (1:1.1 recommended). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>98%) .

Q. How can researchers distinguish between substitution and elimination pathways in reactions involving the bromomethyl group?

The bromomethyl group is highly electrophilic, favoring nucleophilic substitution (SN2) with amines, thiols, or alkoxides. To suppress elimination (E2), use polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C). Monitoring by TLC or GC-MS helps identify by-products like dehydrohalogenated pyridines. For example, treatment with KOtBu in THF may lead to elimination, while NaSH in DMF yields thioether derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Common methods include:

- Flash chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate unreacted starting materials.

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline purity.

- Distillation : For large-scale preparations, fractional distillation under reduced pressure (boiling point ~189–190°C) minimizes decomposition .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools improve the design of multi-step syntheses for derivatives of this compound?

Retrosynthetic algorithms (e.g., AND/OR tree models) predict viable pathways by decomposing target molecules into simpler precursors. For example, AI models suggest coupling 2,4-dichloropyridine with bromomethylating agents or functionalizing pre-brominated intermediates. Validation via DFT calculations ensures thermodynamic feasibility of proposed intermediates .

Q. What strategies mitigate data contradictions arising from divergent reaction outcomes in halogenation studies?

Contradictions often stem from solvent polarity, radical initiator efficiency, or trace moisture. Systematic DOE (Design of Experiments) frameworks can isolate variables. For instance, replacing AIBN with photoinitiators (e.g., UV light) reduces side reactions in radical bromination. Cross-referencing NMR (¹H, ¹³C) and LC-MS data resolves ambiguities in product identity .

Q. Which analytical techniques are most robust for characterizing halogenated pyridine derivatives?

- NMR Spectroscopy : ¹H NMR (δ 4.5–5.0 ppm for -CH₂Br), ¹³C NMR (δ 30–35 ppm for C-Br).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 321.82 for C₆H₅Br₂Cl₂N).

- X-ray Crystallography : Resolves steric effects of chlorine/bromine substituents on pyridine ring planarity .

Q. How do steric and electronic effects of chlorine/bromine substituents influence reactivity in cross-coupling reactions?

The 2,4-dichloro groups increase ring electron deficiency, enhancing electrophilicity at the bromomethyl position. However, steric hindrance from the 2-chloro substituent may slow SN2 kinetics. Comparative studies with 5-(Bromomethyl)-3,4-dichloropyridine show 20% faster substitution rates due to reduced steric bulk .

Q. What safety protocols are critical for handling this compound given its toxicity profile?

The compound is classified as Acute Tox. 3 (Oral) and WGK 3 (highly water-hazardous). Use fume hoods, nitrile gloves, and PPE. Neutralize waste with 10% sodium thiosulfate to detoxify brominated by-products. Store under inert gas (Ar/N₂) at 4°C to prevent hydrolysis .

Q. Can computational models predict regioselectivity in further functionalization of this compound?

Yes. DFT calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying the bromomethyl carbon as the most electrophilic site. MD simulations predict solvent effects on transition states, aiding in designing regioselective nucleophilic attacks .

Q. How does this compound compare to analogs like 4-(Bromomethyl)-3,5-dichloropyridine in Suzuki-Miyaura coupling?

The 2,4-dichloro substitution pattern increases steric hindrance, reducing coupling efficiency (60% yield vs. 85% for 4-(Bromomethyl)-3,5-dichloropyridine). However, electronic effects favor oxidative addition with Pd(PPh₃)₄, enabling selective arylations at the bromomethyl site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.